2-{[1-(4-Fluorobenzoyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one
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Overview
Description
2-{[1-(4-Fluorobenzoyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring, a fluorobenzoyl group, and a tetrahydrocinnolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-Fluorobenzoyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amines and aldehydes under acidic conditions.
Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group is introduced via an acylation reaction using 4-fluorobenzoyl chloride and a suitable base such as triethylamine.
Formation of the Tetrahydrocinnolinone Core: This step involves the cyclization of a precursor molecule containing the necessary functional groups to form the tetrahydrocinnolinone core under specific conditions, such as heating in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(4-Fluorobenzoyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzoyl group, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, 2-{[1-(4-Fluorobenzoyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It serves as a probe to understand molecular recognition and binding processes.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity. It is also employed in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-{[1-(4-Fluorobenzoyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[[1-(4-Chlorobenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one
- 2-[[1-(4-Methylbenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one
- 2-[[1-(4-Bromobenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one
Uniqueness
The uniqueness of 2-{[1-(4-Fluorobenzoyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one lies in the presence of the fluorobenzoyl group, which imparts distinct electronic and steric properties. This fluorine atom can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable molecule for various applications.
Properties
IUPAC Name |
2-[[1-(4-fluorobenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O2/c22-18-7-5-16(6-8-18)21(27)24-11-9-15(10-12-24)14-25-20(26)13-17-3-1-2-4-19(17)23-25/h5-8,13,15H,1-4,9-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZVIWNCSCFSAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CC3CCN(CC3)C(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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